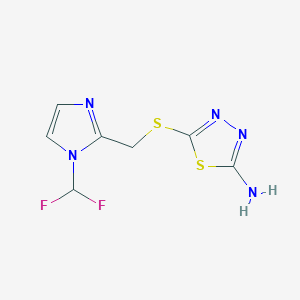
N-(4-chloro-2-nitrophenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-nitrophenyl)methanesulfonamide: is a chemical compound with the molecular formula C7H7ClN2O4S. It is of interest as a precursor to biologically active substituted quinolines . The compound’s structure resembles those of previously reported N-phenylmethane sulfonamide and its 4-nitro, 4-fluoro, and 4-bromo derivatives, with slightly different geometric parameters .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-nitrophenyl)methanesulfonamide typically involves the reaction of 4-chloro-2-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste .
Análisis De Reacciones Químicas
Types of Reactions: N-(4-chloro-2-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and nitro groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Reduction Reactions: The major product is N-(4-chloro-2-aminophenyl)methanesulfonamide.
Oxidation Reactions: Products vary based on the oxidizing agent and reaction conditions.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-nitrophenyl)methanesulfonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2-nitrophenyl)methanesulfonamide involves its interaction with molecular targets and pathways in biological systems. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to changes in their activity. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .
Comparación Con Compuestos Similares
- N-phenylmethane sulfonamide
- 4-nitro-N-phenylmethane sulfonamide
- 4-fluoro-N-phenylmethane sulfonamide
- 4-bromo-N-phenylmethane sulfonamide
Comparison: N-(4-chloro-2-nitrophenyl)methanesulfonamide is unique due to the presence of both chloro and nitro groups, which influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C7H7ClN2O4S |
|---|---|
Peso molecular |
250.66 g/mol |
Nombre IUPAC |
N-(4-chloro-2-nitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7ClN2O4S/c1-15(13,14)9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,1H3 |
Clave InChI |
MYVUAJLZCUJAOC-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,4R,4aR,7aS,8R,8aR)-6-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14908167.png)

![Methyl 3-oxobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14908180.png)








![8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B14908217.png)

